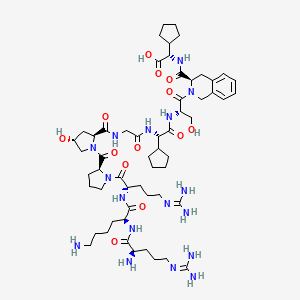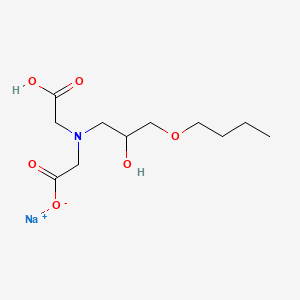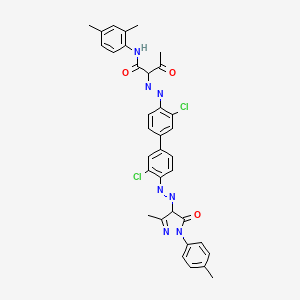
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a heptylthio group and two methoxy groups attached to a phenyl ring, along with an ethylamine side chain. The maleate salt form enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate typically involves multiple steps:
Formation of the Phenyl Ring Substituents:
Introduction of the Heptylthio Group: The heptylthio group is introduced via a nucleophilic substitution reaction, where a heptylthiol reacts with a suitable leaving group on the phenyl ring.
Formation of the Ethylamine Side Chain: The ethylamine side chain is introduced through reductive amination, where an aldehyde or ketone precursor reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Maleate Salt: The final step involves the reaction of the free base with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or heptylthio groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, including proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate can be compared with other phenethylamines:
Similar Compounds: 2,5-Dimethoxy-4-methylamphetamine, 2,5-Dimethoxy-4-ethylamphetamine.
Uniqueness: The presence of the heptylthio group and the maleate salt form distinguishes it from other phenethylamines, providing unique chemical and biological properties.
Properties
CAS No. |
129658-31-7 |
|---|---|
Molecular Formula |
C22H35NO6S |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C18H31NO2S.C4H4O4/c1-5-6-7-8-9-12-22-18-14-16(20-3)15(10-11-19-2)13-17(18)21-4;5-3(6)1-2-4(7)8/h13-14,19H,5-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
IGGYDCCELBGULX-WLHGVMLRSA-N |
Isomeric SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)

![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
